1-(2-BROMOBENZOYL)-3,5-DIMETHYLPIPERIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-BROMOBENZOYL)-3,5-DIMETHYLPIPERIDINE is an organic compound with the molecular formula C14H18BrNO and a molecular weight of 296.2 g/mol. This compound is characterized by the presence of a bromophenyl group and a dimethylpiperidino group attached to a methanone core. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-(2-BROMOBENZOYL)-3,5-DIMETHYLPIPERIDINE typically involves the reaction of 2-bromobenzoyl chloride with 3,5-dimethylpiperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-BROMOBENZOYL)-3,5-DIMETHYLPIPERIDINE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carbonyl group in the methanone core can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methanone core can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common reagents used in these reactions include bases like sodium hydroxide (NaOH), acids like hydrochloric acid (HCl), and solvents like ethanol and dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-BROMOBENZOYL)-3,5-DIMETHYLPIPERIDINE has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-BROMOBENZOYL)-3,5-DIMETHYLPIPERIDINE involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the dimethylpiperidino group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(2-BROMOBENZOYL)-3,5-DIMETHYLPIPERIDINE include:
4,4’-Dibromobenzophenone: Another brominated aromatic ketone with similar chemical properties.
N-(4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}phenyl)-4-morpholin-4-yl-4-oxobutanamide: A compound with a similar piperidino group but with additional functional groups that confer different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for unique interactions with biological targets and diverse chemical reactivity.
Properties
Molecular Formula |
C14H18BrNO |
---|---|
Molecular Weight |
296.2g/mol |
IUPAC Name |
(2-bromophenyl)-(3,5-dimethylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C14H18BrNO/c1-10-7-11(2)9-16(8-10)14(17)12-5-3-4-6-13(12)15/h3-6,10-11H,7-9H2,1-2H3 |
InChI Key |
UBEUGGBRYKZSOF-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)C(=O)C2=CC=CC=C2Br)C |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC=CC=C2Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.